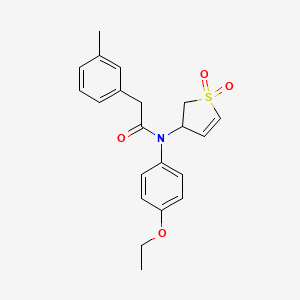
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-(m-tolyl)acetamide
描述
This compound is an acetamide derivative featuring a 1,1-dioxidotetrahydrothiophene (dihydrothiophene dioxide) ring, an ethoxyphenyl group, and an m-tolyl (3-methylphenyl) substituent. Its molecular architecture combines sulfone, aryl, and amide functionalities, which are critical for modulating physicochemical properties (e.g., solubility, metabolic stability) and biological interactions.
属性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-3-26-20-9-7-18(8-10-20)22(19-11-12-27(24,25)15-19)21(23)14-17-6-4-5-16(2)13-17/h4-13,19H,3,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIKJBOKRKXDHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)CC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Similar Compounds
The compound is compared below with structurally related acetamide derivatives, focusing on substituents, heterocyclic cores, and reported properties.
Table 1: Structural and Functional Comparison
Key Observations
Heterocyclic Core Influence: The dihydrothiophene dioxide ring in the target compound and ’s analog enhances polarity and metabolic stability compared to simpler acetamides (e.g., tert-butyl analog in ). Sulfone groups may also influence target binding via hydrogen bonding or electrostatic interactions.
Halogenated substituents (e.g., Cl in , F in ) modulate electronic properties and bioavailability.
Biological Activity :
- Indazole derivatives () show anti-proliferative activity, while thiazole-pyrazole hybrids () exhibit analgesic effects. The target compound’s dihydrothiophene dioxide core may confer unique activity profiles, though further studies are needed.
Physicochemical Properties :
常见问题
Q. What are the key steps in synthesizing N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-(m-tolyl)acetamide, and how are reaction conditions optimized?
The synthesis involves multi-step reactions optimized for yield and purity:
- Thiophene ring formation : Initiated under basic conditions (e.g., sodium hydroxide in DMF at 80°C) to stabilize the dioxido-thiophene core .
- Acetamide coupling : Uses reagents like ethyl bromoacetate and hydrazine derivatives to introduce the acetamide group .
- Purification : Column chromatography (silica gel) or recrystallization ensures >95% purity .
Q. Optimization strategies :
- Temperature control : Elevated temperatures (70–100°C) enhance reaction rates but require monitoring to avoid side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalysts : Bases like triethylamine facilitate deprotonation during coupling steps .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Thiophene formation | NaOH, DMF, 80°C | Stabilize dioxido-thiophene core | |
| Acetamide coupling | Ethyl bromoacetate, hydrazine | Introduce acetamide group | |
| Purification | Column chromatography (silica gel) | Isolate pure product |
Q. How is the compound characterized post-synthesis, and what analytical data are critical?
Key techniques :
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and structural integrity .
- X-ray crystallography : Resolves crystal packing and dihedral angles (e.g., 84.9° between aromatic rings in analogous structures) .
- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., 385.5 g/mol for related compounds) .
Q. Table 2: Analytical Parameters
| Technique | Parameters | Findings | Reference |
|---|---|---|---|
| 1H NMR | δ 7.2–7.4 (aromatic H) | Confirms m-tolyl substitution | |
| X-ray | π-stacking distance | 3.93 Å between aromatic rings | |
| HPLC | Retention time: 8.2 min | Purity assessment |
Q. What initial biological activities have been observed for this compound?
- Antifungal potential : Structural analogs with sulfur/nitrogen functionalities show activity against Candida spp. via membrane disruption .
- Enzyme inhibition : Acetamide derivatives inhibit cytochrome P450 isoforms (e.g., CYP3A4) in vitro, suggesting metabolic interactions .
- Cellular assays : Preliminary cytotoxicity screening (MTT assay) in cancer cell lines (IC50 ~10–50 µM) .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from:
Q. Methodological recommendations :
- Cross-validation : Replicate assays in parallel using standardized protocols (e.g., CLSI guidelines for antifungal tests) .
- Pharmacokinetic profiling : Measure plasma protein binding and half-life to contextualize in vivo efficacy .
Q. What strategies optimize the compound’s selectivity and efficacy in target interactions?
- Functional group modulation :
- Ethoxyphenyl substitution : Enhances lipid solubility and blood-brain barrier penetration .
- m-Tolyl group : Fine-tunes steric hindrance to improve receptor binding .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with fungal lanosterol demethylase .
- Proteomic profiling : Identify off-target effects using affinity chromatography and mass spectrometry .
Q. How should experiments be designed to analyze structure-activity relationships (SAR)?
Stepwise approach :
Derivatization : Synthesize analogs with variations in the thiophene, ethoxyphenyl, or m-tolyl groups .
Biological testing : Prioritize high-throughput screens (e.g., kinase inhibition panels) to identify key pharmacophores .
Data correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) to activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


